5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Description
Properties
IUPAC Name |
5-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-1-2-5-6(3-4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWOUKPSXCSMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661512 | |
| Record name | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85533-71-7 | |
| Record name | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 1,2-Phenylenediamine Derivatives
A foundational approach involves the condensation of 1,2-phenylenediamine with carbonyl-containing reagents. For example, reacting 1,2-phenylenediamine with urea under acidic conditions forms the benzimidazol-2-one scaffold. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (e.g., using Pd/C) or chemical reductants like sodium dithionite. The final hydrochloride salt is precipitated using hydrochloric acid.
Key Reaction Conditions :
Direct Amination of Benzimidazolone Scaffold
Direct introduction of the amino group avoids multi-step nitration-reduction sequences. This method employs aminating agents such as hydroxylamine-O-sulfonic acid in alkaline media. The reaction proceeds via electrophilic substitution, with the amino group preferentially occupying the 5-position due to electronic and steric factors.
Optimization Insights :
Nitration-Reduction Strategy
This two-step protocol involves nitrating 1H-benzo[d]imidazol-2(3H)-one at the 5-position using fuming nitric acid, followed by reduction of the nitro group. The reduction step commonly employs iron powder in hydrochloric acid, yielding the amine, which is isolated as the hydrochloride salt.
Critical Parameters :
- Nitration Temperature : 0–5°C (prevents over-nitration)
- Reduction Time : 4–6 hours
- Overall Yield : 55–70%
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF accelerate amination but may complicate purification. Hydrochloride salt formation is favored in ethanol or methanol due to their high dielectric constants.
Table 1: Solvent Impact on Amination Efficiency
| Solvent | Reaction Rate (h⁻¹) | Purity (%) | Yield (%) |
|---|---|---|---|
| DMF | 0.45 | 88 | 65 |
| Ethanol | 0.30 | 92 | 60 |
| Dichloromethane | 0.15 | 78 | 45 |
Catalytic Systems
Transition metal catalysts, such as copper(I) iodide, enhance regioselectivity during amination. For example, CuI (2 mol%) in DMF at 120°C improves 5-amino isomer formation by 20% compared to uncatalyzed reactions.
Temperature and Time Considerations
Controlled heating (80–100°C) minimizes side reactions like ring-opening. Prolonged reaction times (>8 hours) reduce yields due to decomposition, underscoring the need for real-time monitoring via thin-layer chromatography (TLC).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance heat transfer and mixing. A representative setup involves:
- Step 1 : Condensation of 1,2-phenylenediamine with urea in a tubular reactor (residence time: 30 min).
- Step 2 : Nitration in a cooled jacketed reactor (-5°C).
- Step 3 : Catalytic hydrogenation (H₂, 3 bar) in a fixed-bed reactor packed with Pd/Al₂O₃.
Table 2: Industrial Production Parameters
| Parameter | Value |
|---|---|
| Annual Capacity | 10,000 kg |
| Purity | ≥99% (HPLC) |
| Batch Cycle Time | 12 hours |
Purification and Crystallization Methods
Crude product is purified via recrystallization from ethanol-water (3:1). The hydrochloride salt crystallizes as white needles, with a melting point of 210–215°C. Membrane filtration removes residual catalysts, ensuring compliance with pharmaceutical standards.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Condensation-Amination | Fewer steps | Moderate regioselectivity | 60–75 |
| Direct Amination | Rapid | Requires specialized reagents | 50–65 |
| Nitration-Reduction | High regioselectivity | Multi-step, hazardous reagents | 55–70 |
Chemical Reactions Analysis
Nitration Reactions
Nitration introduces nitro groups to the aromatic ring, enhancing energetic properties. Two methods have been demonstrated:
The multi-step approach significantly improves yield by mitigating side reactions. The trinitro derivative exhibits superior detonation velocity () and pressure () compared to TNT .
Condensation with Aldehydes (Schiff Base Formation)
The amino group reacts with aromatic aldehydes to form Schiff bases, enabling structural diversification:
Reactions typically occur under reflux in ethanol, catalyzed by acetic acid . These derivatives demonstrate enhanced bioactivity, with IC₅₀ values up to 0.64 μM against α-glucosidase .
Nucleophilic Substitution
The amino group undergoes alkylation or acylation to introduce functional groups:
-
Alkylation : Reaction with ethyl halides under basic conditions yields 5-amino-1-ethyl derivatives, which retain the benzimidazole core while modifying solubility and reactivity.
-
Acylation : Acyl chlorides (e.g., acetyl chloride) form amide derivatives, broadening pharmacological potential.
Sulfonation
Sulfonyl groups enhance antitumor activity. For example, introducing a hydrosulfonyl group at position 5 produces derivatives with IC₅₀ values as low as 2.6 μM against HCC1937 cancer cells .
| Derivative | Substituent (R) | IC₅₀ (HCC1937) |
|---|---|---|
| 5b | Tetrahydro-2H-pyran | 2.6 μM |
| 5a | 1-Methylpiperazine | 9.0 μM |
Coordination Chemistry
The imidazole nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Pd, Cu). These complexes are explored for catalytic and antimicrobial applications.
Scientific Research Applications
Medicinal Chemistry
5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of this compound exhibit potent antitumor activity against various human cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5b | HCC1937 | 2.6 | Induces apoptosis |
| 5b | A549 | N/A | N/A |
In a study evaluating a series of benzimidazole derivatives, compound 5b was identified as particularly effective, inducing apoptosis in HCC1937 cells as concentration increased .
Antimicrobial and Antiviral Properties
Research has also shown that this compound possesses antimicrobial and antiviral properties. Its mechanism involves binding to specific enzymes or receptors, potentially inhibiting their activity and disrupting pathogen proliferation.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand, facilitating the formation of metal complexes that can be used in catalysis and materials science.
Case Study 1: Antitumor Evaluation
A study explored the antitumor potential of novel derivatives based on the benzimidazole scaffold. Flow cytometry demonstrated that increasing concentrations of compound 5b led to a significant increase in apoptotic cell populations in HCC1937 cells, confirming its potential as an anticancer therapeutic .
Case Study 2: BCL6 Inhibition
Another investigation focused on inhibitors targeting BCL6, a transcriptional repressor involved in tumorigenesis. A series of benzimidazolone inhibitors were found to degrade BCL6 rapidly in vitro and in vivo, suggesting that modifications to the benzimidazole structure could enhance therapeutic efficacy against diffuse large B-cell lymphoma (DLBCL) .
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs differ in substituents at positions 1, 3, and 5 of the benzimidazolone scaffold, which critically influence biological activity and physicochemical properties (Table 1).
Table 1: Structural Comparison of Benzimidazolone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂NH in 5b) enhance antitumor activity by improving target binding .
- Lipophilic substituents (e.g., isopropyl or benzyl groups) increase membrane permeability but may reduce solubility .
Antitumor Activity :
- 5-Hydrosulfonyl derivative (5b) : Exhibited potent antitumor activity against HCC1937 cells (IC₅₀ = 2.6 µM) by inducing apoptosis via caspase activation .
- 5-Amino variant: No direct IC₅₀ data are provided, but amino groups in related compounds (e.g., 5-(aminomethyl)) show moderate kinase inhibition (see below) .
- 1-Isopropyl-5-methyl analogs : Demonstrated variable activity depending on acyl groups; aromatic acylations (e.g., benzoyl) showed superior receptor binding .
Kinase Inhibition :
- N-benzyl-5-(benzo[d]imidazol-2-one)-thiadiazin-2-amine (1) : Displayed strong affinity for DYRK1A (% DMSO Ctrl = 1.2%), a kinase involved in pancreatic β-cell proliferation .
Physicochemical Properties :
- Solubility: Hydrochloride salts (e.g., 5-amino and 5-(aminomethyl) derivatives) exhibit improved aqueous solubility compared to free bases .
- Molecular Weight : Ranges from 149.15 g/mol (free base of target compound) to >300 g/mol for bulkier derivatives (e.g., 5am, MW: ~370 g/mol) .
Key Advantages and Limitations
- Its hydrochloride form improves bioavailability.
- 5-Hydrosulfonyl Derivatives : High potency but synthetically complex due to multiple steps .
Biological Activity
5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its reactivity and potential for biological activity. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of numerous derivatives with distinct biological properties .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes, which may contribute to its anti-cancer and anti-inflammatory effects. For instance, it may inhibit enzymes involved in cell proliferation, potentially leading to reduced tumor growth .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition against various bacterial strains .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, one derivative exhibited an IC50 value of 7.4 μM against specific cancer cell lines, indicating potent cytotoxicity .
- Animal Models : In vivo studies using tumor-bearing mice showed significant suppression of tumor growth when treated with this compound, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These results indicate that this compound possesses varying degrees of effectiveness against different bacterial strains .
Anti-Diabetic Activity
Recent studies have identified benzimidazole derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The most active derivative exhibited an IC50 value as low as 0.64 μM, significantly outperforming traditional inhibitors like acarbose . This suggests potential applications in managing diabetes through the modulation of glucose absorption.
Case Studies
One notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives based on this compound. These derivatives were tested for their biological activity across multiple assays:
- Cytotoxicity Assays : Various derivatives demonstrated IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines.
- Enzyme Inhibition Assays : The derivatives were also assessed for their ability to inhibit α-glucosidase and other relevant enzymes, showcasing a broad spectrum of biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride?
- Methodology : The compound can be synthesized via alkylation of the parent benzimidazol-2-one scaffold using alkyl halides (e.g., dodecyl bromide) under mild conditions with tetra--butylammonium bromide as a catalyst. This method ensures regioselective substitution at the N1 position . For amino-functionalized derivatives, reductive amination or nucleophilic substitution reactions may be employed, though precise protocols depend on the reactivity of the amino group and steric factors.
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm and amine protons at δ 5.0–5.5 ppm) .
- X-ray crystallography : Resolve hydrogen-bonding networks and π-stacking interactions, as demonstrated for structurally similar benzimidazole derivatives .
- HRMS : Validate molecular weight and fragmentation patterns .
Q. What are the solubility properties of this compound in common solvents?
- Methodology : The hydrochloride salt form enhances solubility in polar solvents (e.g., water, DMSO, methanol). For experimental optimization, conduct solubility tests under controlled pH and temperature. Similar imidazole derivatives show improved solubility in aqueous buffers at pH 4–6 due to protonation of the amine group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodology : Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic proton exchange. Strategies include:
- Variable-temperature NMR : Suppress exchange broadening and identify tautomeric forms (e.g., keto-enol equilibria) .
- Isotopic labeling : Use N-labeled analogs to trace nitrogen environments .
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (B3LYP/6-31G* level) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodology :
- One-pot synthesis : Minimize intermediate isolation, as shown for related benzimidazole derivatives using sequential alkylation and amination steps .
- Catalyst screening : Evaluate phase-transfer catalysts (e.g., TBAB) or transition-metal catalysts to enhance reaction efficiency .
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to isolate high-purity product .
Q. What pharmacological mechanisms are associated with this compound?
- Methodology : While direct data is limited, structurally related benzimidazole derivatives exhibit anticancer activity via kinase inhibition or DNA intercalation. For mechanistic studies:
- Molecular docking : Screen against targets like tubulin or topoisomerase II using MOE or AutoDock .
- Cell-based assays : Assess cytotoxicity (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict reaction pathways (e.g., nucleophilic attack at the C2 carbonyl) .
- Retrosynthetic analysis : Use AI-powered tools (e.g., Pistachio/Reaxys models) to propose feasible routes and evaluate precursor plausibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
